REACTION_CXSMILES
|
O.[CH3:2][C@H:3]([OH:7])[C:4]([OH:6])=[O:5].[CH3:8]O>>[C:4]([O:6][CH3:8])(=[O:5])[CH:3]([CH3:2])[OH:7].[C:4]([OH:6])(=[O:5])[C@H:3]([CH3:2])[OH:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 5 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 6 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 7 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged to the glass
|
Type
|
TEMPERATURE
|
Details
|
with proper reflux so as
|
Type
|
CUSTOM
|
Details
|
to get top temperature at 65° C
|
Type
|
CUSTOM
|
Details
|
was continuously collected in reservoir (10) through cooler (8)
|
Type
|
CUSTOM
|
Details
|
Any trace amount of methanol or unconverted methyl lactate was recovered
|
Type
|
DISTILLATION
|
Details
|
After collecting desired amount of methanol in reservoir (10) through cooler (8), 1000 g of distilled water from reservoir (2)
|
Type
|
ADDITION
|
Details
|
was charged to reactor (4) so as
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C([C@@H](O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[CH3:2][C@H:3]([OH:7])[C:4]([OH:6])=[O:5].[CH3:8]O>>[C:4]([O:6][CH3:8])(=[O:5])[CH:3]([CH3:2])[OH:7].[C:4]([OH:6])(=[O:5])[C@H:3]([CH3:2])[OH:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 5 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 6 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 7 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged to the glass
|
Type
|
TEMPERATURE
|
Details
|
with proper reflux so as
|
Type
|
CUSTOM
|
Details
|
to get top temperature at 65° C
|
Type
|
CUSTOM
|
Details
|
was continuously collected in reservoir (10) through cooler (8)
|
Type
|
CUSTOM
|
Details
|
Any trace amount of methanol or unconverted methyl lactate was recovered
|
Type
|
DISTILLATION
|
Details
|
After collecting desired amount of methanol in reservoir (10) through cooler (8), 1000 g of distilled water from reservoir (2)
|
Type
|
ADDITION
|
Details
|
was charged to reactor (4) so as
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C([C@@H](O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[CH3:2][C@H:3]([OH:7])[C:4]([OH:6])=[O:5].[CH3:8]O>>[C:4]([O:6][CH3:8])(=[O:5])[CH:3]([CH3:2])[OH:7].[C:4]([OH:6])(=[O:5])[C@H:3]([CH3:2])[OH:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 5 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 6 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 7 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged to the glass
|
Type
|
TEMPERATURE
|
Details
|
with proper reflux so as
|
Type
|
CUSTOM
|
Details
|
to get top temperature at 65° C
|
Type
|
CUSTOM
|
Details
|
was continuously collected in reservoir (10) through cooler (8)
|
Type
|
CUSTOM
|
Details
|
Any trace amount of methanol or unconverted methyl lactate was recovered
|
Type
|
DISTILLATION
|
Details
|
After collecting desired amount of methanol in reservoir (10) through cooler (8), 1000 g of distilled water from reservoir (2)
|
Type
|
ADDITION
|
Details
|
was charged to reactor (4) so as
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C([C@@H](O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |